

# Variability in clinical scores in PLP(139-151)-induced EAE

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## Compound of Interest

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## Technical Support Center: PLP(139-151)-Induced EAE

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PLP(139-151)-induced Experimental Autoimmune Encephalomyelitis (EAE) model.

### Frequently Asked Questions (FAQs)

Q1: What is the typical timeframe for disease onset in PLP(139-151)-induced EAE in SJL mice?

Disease onset in SJL mice typically occurs between 9 to 15 days after immunization. The exact timing can be influenced by the use of Pertussis Toxin (PTX). With PTX, onset is generally earlier, around 9 to 14 days, while without PTX, it is typically between 10 to 15 days.<sup>[1]</sup> The peak of the initial disease phase usually occurs 1 to 2 days after onset and lasts for 1 to 3 days.<sup>[1]</sup>

Q2: What is the expected disease incidence in this model?

With proper technique, EAE should be consistently induced in 90% to 100% of SJL mice immunized with PLP(139-151) and Complete Freund's Adjuvant (CFA).<sup>[1]</sup>

Q3: My clinical scores are lower than expected. What are the potential causes and solutions?

Low clinical scores can stem from several factors. Here are some common causes and troubleshooting steps:

- **Pertussis Toxin (PTX) Administration:** PTX is known to increase the severity of the initial wave of EAE.<sup>[1][2]</sup> If you are not using PTX and desire a more robust initial disease course, consider incorporating it into your protocol. However, be aware that PTX can reduce the incidence and severity of relapses.<sup>[1]</sup>
- **PLP Peptide Variant:** The native mouse PLP(139-151) peptide ([Cys<sup>140</sup>]-PLP<sub>139-151</sub>) generally induces more severe EAE compared to the [Ser<sup>140</sup>]-PLP<sub>139-151</sub> variant.<sup>[1]</sup> If you are using the serine variant, switching to the native peptide could increase disease severity.
- **Mouse Strain and Supplier:** PLP(139-151) induced EAE is sensitive to variations in mice and their environment.<sup>[1]</sup> SJL mice are highly susceptible, while the H-2 congenic B10.S strain is resistant.<sup>[3]</sup> Furthermore, substrain differences from different vendors can significantly impact the disease course, affecting both the acute and post-acute phases.<sup>[4]</sup> It is crucial to use a consistent and reliable source of SJL mice.
- **Animal Stress:** Increased stress and the resulting production of corticosteroids can inhibit EAE development.<sup>[5]</sup> Factors such as frequent or stressful administration of test compounds, especially during the disease induction period, can postpone onset and reduce severity.<sup>[6]</sup> Male SJL mice can be aggressive and may require single housing to reduce stress.<sup>[5]</sup>
- **Immunization Technique:** Improper emulsification of the PLP peptide in CFA or incorrect administration can lead to suboptimal immune responses and milder disease. Ensure the emulsion is stable and administered correctly subcutaneously.

Q4: I am observing high variability in clinical scores between animals in the same group. What could be the reason?

Variability is inherent in the EAE model, but several factors can exacerbate it:

- **Genetic Heterogeneity:** Even within an inbred strain, minor genetic differences can exist between individual animals, leading to varied immune responses.
- **Environmental Factors:** Subtle differences in the microenvironment of individual cages can influence stress levels and immune responses.

- Subjective Scoring: Clinical scoring has a subjective component. To minimize this, it is highly recommended that scoring be performed by an experienced individual who is blinded to the experimental groups.<sup>[7]</sup> Using a standardized, detailed scoring system can also improve consistency.

Q5: Should I use Pertussis Toxin (PTX) in my PLP(139-151) EAE experiments?

The decision to use PTX depends on your experimental goals:

- To study the initial, acute phase of EAE with higher severity: Yes, PTX will enhance the severity of the first wave of paralysis.<sup>[2]</sup> This can create a larger window for evaluating therapeutic interventions targeting the initial inflammatory response.<sup>[2]</sup>
- To study relapsing-remitting EAE: It may be better to omit PTX. While it increases the severity of the first wave, it can reduce the incidence and severity of subsequent relapses.<sup>[1]</sup> Without PTX, 50% to 80% of mice that recover from the initial phase will typically relapse.<sup>[2]</sup>

## Troubleshooting Guides

### Issue: Low Disease Incidence (<90%)

Potential Cause	Troubleshooting Steps
Suboptimal Immunization	- Ensure the PLP(139-151)/CFA emulsion is properly prepared and stable. - Verify the subcutaneous injection technique and volume.
Incorrect Mouse Strain	- Confirm that you are using SJL/J mice, which are highly susceptible to PLP(139-151)-induced EAE. <sup>[3]</sup>
Peptide Quality	- Use a high-quality, reputable source for the PLP(139-151) peptide.
Animal Health Status	- Ensure mice are healthy and free of other infections before immunization.

### Issue: High Mortality Rate

Potential Cause	Troubleshooting Steps
Excessive Disease Severity	- If using PTX, consider reducing the dose. - If using the native PLP peptide, consider switching to the [Ser <sup>140</sup> ] variant for a milder disease course. <a href="#">[1]</a>
Dehydration and Malnutrition	- Provide easy access to moistened food and water on the cage floor for severely paralyzed animals.
Ethical Endpoint Not Followed	- Adhere to institutional guidelines for humane endpoints, such as significant weight loss or complete paralysis.

## Data Presentation

### Table 1: Standard Clinical Scoring System for EAE

Different scoring systems exist, but a common 0-5 scale is often employed. Some studies also use half-point increments for intermediate symptoms.[\[7\]](#)

Score	Clinical Signs
0	No clinical signs of EAE.[7][8][9]
0.5	Tip of tail is limp.[10][11]
1	Limp tail or hind limb weakness, but not both.[8][9]
1.5	Limp tail and hind leg inhibition or slightly clumsy gait.[8][10]
2	Limp tail and hind limb weakness/paresis.[8][9]
2.5	Partial hind limb paralysis; dragging of hind limbs.[8][10]
3	Complete hind limb paralysis.[8][9][10]
3.5	Complete hind limb paralysis with forelimb weakness.[8]
4	Complete hind and partial front limb paralysis; moribund state.[8][10]
5	Death due to EAE.[8][12]

**Table 2: Factors Influencing Clinical Score Variability**

Factor	Effect on Clinical Score	Reference
Pertussis Toxin (PTX)	Increases severity of the initial wave; may reduce relapse rate.	<a href="#">[1]</a> <a href="#">[2]</a>
PLP Peptide Variant	Native ([Cys <sup>140</sup> ]) peptide induces more severe EAE than the [Ser <sup>140</sup> ] variant.	<a href="#">[1]</a>
Mouse Strain/Vendor	SJL/J mice are susceptible; B10.S are resistant. Substrains from different vendors can have different disease courses.	<a href="#">[3]</a> <a href="#">[4]</a>
Animal Stress	Can reduce EAE susceptibility and severity.	<a href="#">[5]</a> <a href="#">[6]</a>
Sex	Female SJL mice are generally more susceptible to relapsing-remitting EAE.	<a href="#">[5]</a>

## Experimental Protocols

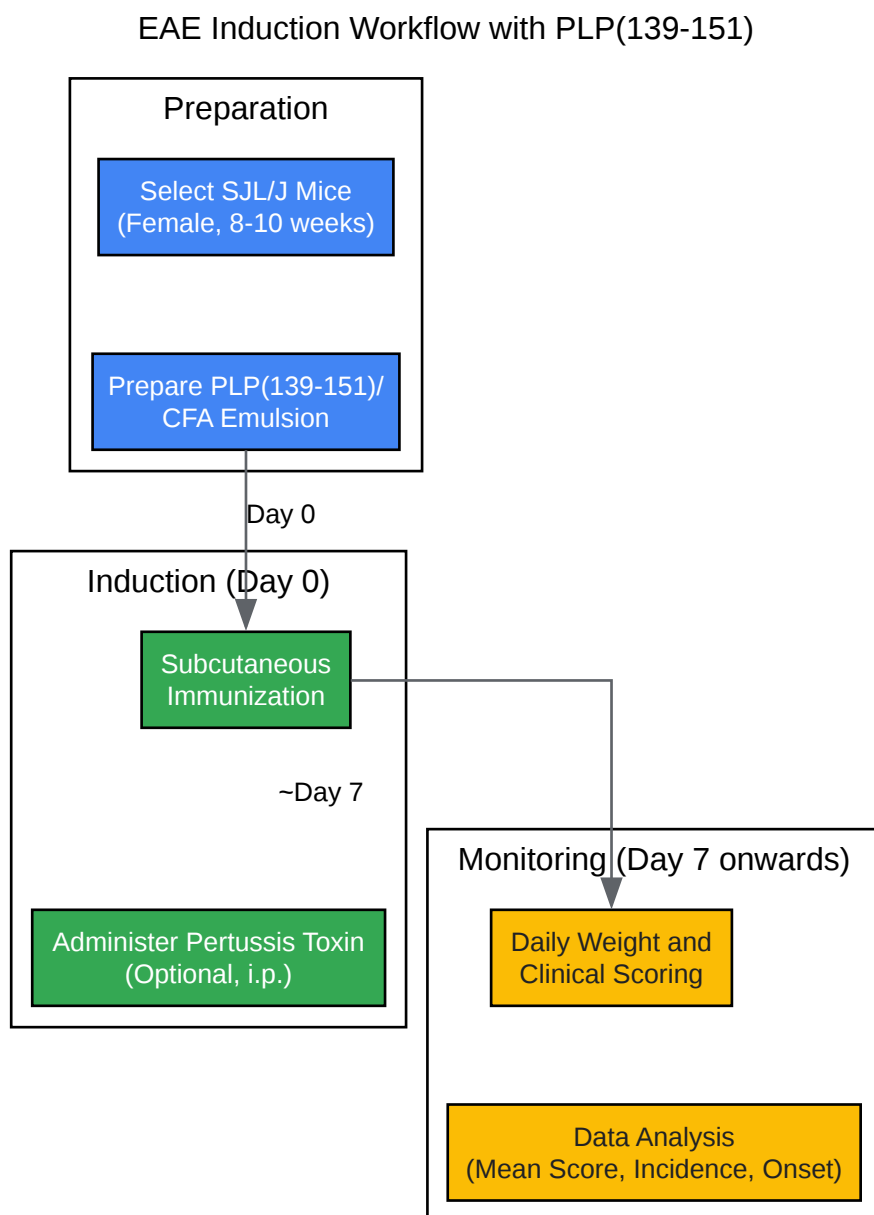
### Protocol: Induction of Active EAE in SJL Mice with PLP(139-151)

This protocol is a generalized summary. Specific doses and timings may need to be optimized.

- Animal Selection: Use female SJL/J mice, 8-10 weeks old.[\[13\]](#)
- Antigen Emulsion Preparation:
  - Thaw the pre-filled syringe containing the PLP(139-151)/CFA emulsion.
  - Ensure the emulsion is stable before injection. A drop of the emulsion should not disperse in water.
- Immunization (Day 0):

- Anesthetize the mice.
- Inject 100-200  $\mu$ L of the PLP(139-151)/CFA emulsion subcutaneously, typically distributed over two sites on the flank.[\[10\]](#)[\[12\]](#) The emulsion provides the antigen to initiate the expansion and differentiation of PLP-specific T cells.[\[1\]](#)
- Pertussis Toxin Administration (Optional):
  - If using PTX, administer the specified dose (e.g., 100-200 ng) intraperitoneally (i.p.) on the day of immunization and sometimes a second dose 48 hours later.[\[5\]](#)[\[10\]](#) PTX enhances the immune response and facilitates the entry of inflammatory cells into the CNS.[\[14\]](#)[\[15\]](#)
- Clinical Monitoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.[\[9\]](#)
  - Record the weight and clinical score for each mouse daily using a standardized scoring system (see Table 1).
- Data Analysis:
  - Calculate the mean clinical score for each group over time.
  - Determine the day of disease onset, peak disease score, and disease incidence for each group.

## Visualizations

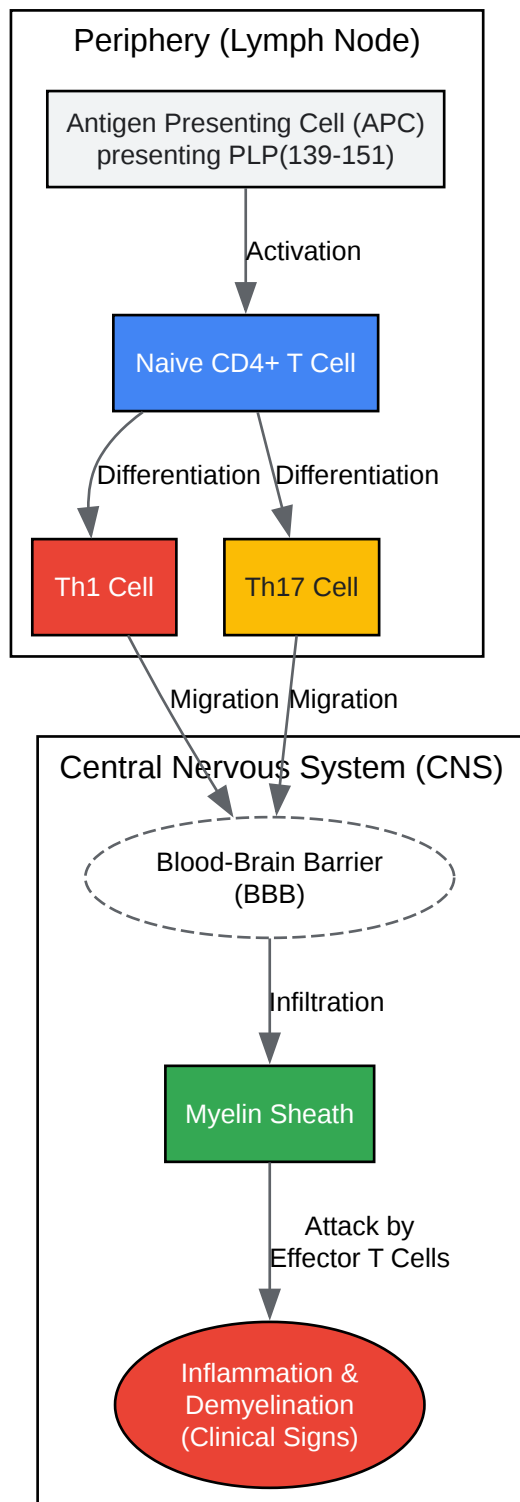


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Caption: Workflow for inducing EAE in SJL mice using PLP(139-151).



## Simplified Signaling in PLP(139-151)-Induced EAE



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Caption: Key cellular events in the pathogenesis of PLP(139-151)-induced EAE.

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